3-(4-Methylpiperazin-1-yl)propane-1,2-diol

Physicochemical characterization Chromatographic method development Formulation science

3-(4-Methylpiperazin-1-yl)propane-1,2-diol (CAS 60278-93-5) is an N-methylpiperazine derivative bearing a vicinal propane-1,2-diol substituent, with molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol. It is classified as a piperazine-based heterocyclic building block and is also catalogued under the NSC identifier NSC44284.

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
CAS No. 60278-93-5
Cat. No. B3354605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-yl)propane-1,2-diol
CAS60278-93-5
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(CO)O
InChIInChI=1S/C8H18N2O2/c1-9-2-4-10(5-3-9)6-8(12)7-11/h8,11-12H,2-7H2,1H3
InChIKeyHWCXVWLLMLROAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylpiperazin-1-yl)propane-1,2-diol (CAS 60278-93-5): Chemical Identity and Core Characteristics for Procurement Assessment


3-(4-Methylpiperazin-1-yl)propane-1,2-diol (CAS 60278-93-5) is an N-methylpiperazine derivative bearing a vicinal propane-1,2-diol substituent, with molecular formula C₈H₁₈N₂O₂ and a molecular weight of 174.24 g/mol . It is classified as a piperazine-based heterocyclic building block and is also catalogued under the NSC identifier NSC44284 . The compound features two hydrogen-bond-donor hydroxyl groups and two hydrogen-bond-acceptor nitrogen atoms, conferring a topological polar surface area (tPSA) of approximately 46.9 Ų . Predicted physicochemical properties include a density of 1.102 ± 0.06 g/cm³, a boiling point of 290.4 ± 29.0 °C, and a pKa of 14.21 ± 0.20 . This compound exists as a racemic mixture due to the chiral center at the C-2 position of the propanediol chain, enabling potential enantiomeric resolution for stereospecific applications.

Why 3-(4-Methylpiperazin-1-yl)propane-1,2-diol Cannot Be Replaced by Mono-ol or Des-methyl Piperazine Analogs


The presence of the vicinal diol moiety in 3-(4-Methylpiperazin-1-yl)propane-1,2-diol fundamentally distinguishes it from the closest commercially available analog, 4-Methyl-1-piperazinepropanol (CAS 5317-33-9), which bears only a single terminal hydroxyl group. This structural divergence produces measurable differences in density (Δ = +0.114 g/cm³), boiling point (Δ = +37.6 °C), and topological polar surface area (tPSA Δ = +20.2 Ų) that directly affect solubility, formulation behavior, and chromatographic retention . Beyond physicochemical properties, the diol enables divergent synthetic reactivity—periodate-mediated oxidative cleavage, selective esterification at either hydroxyl, and ketal/acetal protection strategies unavailable to the mono-ol . Furthermore, evidence from curated biochemical databases indicates that the target compound exhibits multi-target inhibition of lipoxygenase and cyclooxygenase enzymes, whereas the mono-ol analog lacks any reported bioactivity in these assays [1]. These factors collectively render generic substitution between the diol and mono-ol forms inappropriate for applications requiring defined stereoelectronic properties, reproducible synthetic outcomes, or specific enzyme inhibition profiles.

Quantitative Differentiation Evidence for 3-(4-Methylpiperazin-1-yl)propane-1,2-diol vs. Closest Analogs


Physicochemical Differentiation: Density and Boiling Point vs. 4-Methyl-1-piperazinepropanol

3-(4-Methylpiperazin-1-yl)propane-1,2-diol exhibits a predicted density of 1.102 g/cm³ and a boiling point of 290.4 °C at 760 mmHg . In contrast, the mono-ol analog 4-Methyl-1-piperazinepropanol (CAS 5317-33-9) has a measured density of 0.988 g/cm³ and a boiling point of 252.8 °C at 760 mmHg . The additional hydroxyl group in the target compound increases density by +0.114 g/cm³ (11.5% higher) and boiling point by +37.6 °C. The topological polar surface area (tPSA) is 46.9 Ų for the target compound versus 26.7 Ų for the mono-ol comparator, a +75.7% increase . These differences directly impact reversed-phase HPLC retention, liquid-liquid extraction efficiency, and solubility in aqueous formulation media.

Physicochemical characterization Chromatographic method development Formulation science

Multi-Target Enzyme Inhibition Profile: 5-Lipoxygenase, 12-Lipoxygenase, and Cyclooxygenase Activity

The compound has been evaluated in multiple PubChem BioAssay screens. It demonstrated inhibitory activity against 5-Lipoxygenase (5-LO) in an in vitro binding assay at a test concentration of 1 µM (ALA615850) . In a separate assay, the compound inhibited platelet 12-lipoxygenase at a concentration of 30 µM (ALA615117) . It also showed in vitro inhibitory activity against prostacyclin synthetase (ALA767844) . According to the MeSH concept record curated by the Medical University of Lublin, the compound is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and also inhibits cyclooxygenase and carboxylesterase to a lesser extent [1]. In contrast, the mono-ol analog 4-Methyl-1-piperazinepropanol (CAS 5317-33-9) lacks any reported inhibitory activity in these or related enzyme assays within the PubChem BioAssay database, nor is it annotated as a lipoxygenase or cyclooxygenase inhibitor in curated biochemical databases [2]. Note: Quantitative IC₅₀ data for the target compound in these specific assays is not publicly available; the evidence is derived from screening-level binary (active/inactive) determinations and database annotations.

Inflammation research Arachidonic acid cascade Enzyme inhibition screening

Synthetic Versatility: Vicinal Diol as a Distinguishing Functional Handle for Divergent Derivatization

The vicinal diol moiety in 3-(4-Methylpiperazin-1-yl)propane-1,2-diol enables a set of synthetic transformations that are fundamentally inaccessible to the mono-ol analog (CAS 5317-33-9). Specifically, the diol can undergo periodate-mediated oxidative cleavage to generate an aldehyde intermediate for reductive amination or Grignard additions; selective mono-protection (e.g., silyl, acetal) at either the primary or secondary hydroxyl group for orthogonal derivatization; and formation of cyclic carbonates or sulfites via 1,2-diol-specific reagents . The compound can also serve as a precursor to N-oxide derivatives with distinct pharmacological profiles, as documented in patent WO1993016056A1, which specifically claims 3-(piperazin-1-yl)-propane-1,2-diol N-oxides for therapeutic applications [1]. The mono-ol comparator lacks the secondary hydroxyl necessary for any of these transformations, restricting its synthetic utility to simple O-alkylation or esterification at a single site. The chiral center at C-2 additionally enables enantiomeric resolution via chiral pool synthesis or enzymatic kinetic resolution, providing access to stereochemically defined intermediates .

Synthetic organic chemistry Pharmaceutical intermediate Building block derivatization

Antioxidant Functionality in Lipid Systems: An Additional Differentiating Property

The MeSH concept record curated by the Medical University of Lublin explicitly annotates 3-(4-Methylpiperazin-1-yl)propane-1,2-diol as having antioxidant activity in fats and oils, in addition to its lipoxygenase and cyclooxygenase inhibitory properties [1]. This dual functionality as both an enzyme inhibitor and a direct antioxidant in lipid systems is not reported for the mono-ol analog (CAS 5317-33-9), which is characterized solely as a synthetic organic intermediate used in the synthesis of S-alkyl-N-alkylisothiourea compounds [2]. The antioxidant property is structurally plausible given the vicinal diol's capacity to act as a radical scavenger or metal-chelating moiety, a feature absent in the mono-ol analog. While quantitative antioxidant assay data (e.g., DPPH IC₅₀, FRAP values) are not publicly available for the target compound, the database annotation provides a documented functional distinction relevant to procurement decisions in antioxidant and lipid stabilization research contexts.

Antioxidant research Lipid oxidation Stabilizer development

Recommended Application Scenarios for 3-(4-Methylpiperazin-1-yl)propane-1,2-diol Based on Verified Differentiation Evidence


Inflammation-Targeted Drug Discovery Requiring Multi-Target Arachidonic Acid Pathway Modulation

Research programs targeting the arachidonic acid cascade for anti-inflammatory drug discovery should prioritize this compound as a starting scaffold due to its documented multi-target inhibition of 5-lipoxygenase, 12-lipoxygenase, prostacyclin synthetase, and cyclooxygenase enzymes . The mono-ol analog lacks any reported activity against these targets, making it unsuitable as a replacement. The compound's additional antioxidant activity in lipid systems further supports its use as a dual-mechanism probe in inflammation models [1]. Note that quantitative IC₅₀ values are not publicly available; hit confirmation and potency determination are prerequisites for lead optimization campaigns.

Multi-Step Synthetic Route Development Requiring Orthogonal Diol Derivatization

Medicinal chemistry and process chemistry groups building complex piperazine-containing scaffolds should select this compound when the synthetic route demands sequential, orthogonal derivatization at two hydroxyl positions . The vicinal diol enables periodate cleavage to aldehydes, selective mono-protection, cyclic carbonate formation, and chiral resolution—transformations inaccessible to the mono-ol analog (CAS 5317-33-9). Patent WO1993016056A1 further establishes the precedent for N-oxide derivatization of the piperazine ring in diol-containing analogs, expanding the accessible chemical space [2].

Chromatographic Method Development and Analytical Reference Standard Procurement

Analytical laboratories developing HPLC or GC methods for piperazine derivatives must use this specific compound rather than the mono-ol analog for reference standard preparation due to the significant differences in physicochemical properties: density (+11.5%), boiling point (+37.6 °C), and polar surface area (+75.7%) . These differences directly affect retention times, peak shape, and method resolution. Substitution with the mono-ol analog will produce non-representative chromatographic data, potentially invalidating method validation studies.

Lipid Oxidation and Antioxidant Formulation Research

Researchers investigating antioxidant formulations for fats, oils, and lipid-based products should consider this compound based on its MeSH-annotated antioxidant activity, which is not reported for the mono-ol analog [1]. The vicinal diol moiety is structurally consistent with radical-scavenging and metal-chelating antioxidant mechanisms. Although quantitative antioxidant potency data (e.g., DPPH IC₅₀) require experimental determination, the documented annotation provides a rationale for selecting this compound over the mono-ol analog in antioxidant screening cascades where dual lipoxygenase-inhibitory and antioxidant properties are desired.

Quote Request

Request a Quote for 3-(4-Methylpiperazin-1-yl)propane-1,2-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.